molecular formula C8H12N2O3S B15345596 N,N-Dimethylsulfamic acid o-aminophenyl ester CAS No. 73927-03-4

N,N-Dimethylsulfamic acid o-aminophenyl ester

Cat. No.: B15345596
CAS No.: 73927-03-4
M. Wt: 216.26 g/mol
InChI Key: YOFUDCNRYWXWSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylsulfamic acid o-aminophenyl ester typically involves the reaction of o-aminophenol with N,N-dimethylsulfamoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylsulfamic acid o-aminophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethylsulfamic acid o-aminophenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Dimethylsulfamic acid o-aminophenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylsulfamic acid p-aminophenyl ester
  • N,N-Dimethylsulfamic acid m-aminophenyl ester
  • N,N-Dimethylsulfamic acid o-methylphenyl ester

Uniqueness

N,N-Dimethylsulfamic acid o-aminophenyl ester is unique due to the position of the amino group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers .

Properties

CAS No.

73927-03-4

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

(2-aminophenyl) N,N-dimethylsulfamate

InChI

InChI=1S/C8H12N2O3S/c1-10(2)14(11,12)13-8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3

InChI Key

YOFUDCNRYWXWSA-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC=C1N

Origin of Product

United States

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